7beta-Hydroxycholesterol

Vue d'ensemble

Description

7beta-Hydroxycholesterol is an oxysterol, a derivative of cholesterol formed through the oxidation process. It is a significant compound in the study of lipid metabolism and has been implicated in various physiological and pathological processes, including atherosclerosis and neurodegenerative diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 7beta-Hydroxycholesterol can be synthesized through the oxidation of cholesterol. One common method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically requires a solvent like ethanol and is conducted at room temperature or slightly elevated temperatures to ensure complete oxidation.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as the use of biocatalysts or microbial fermentation. These methods can offer higher yields and more environmentally friendly conditions compared to traditional chemical synthesis .

Analyse Des Réactions Chimiques

Formation of 7beta-Hydroxycholesterol

- Cholesterol Autoxidation Cholesterol autoxidation, a subset of lipid peroxidation, is a primary source of 7-ketocholesterol, 7β-hydroxycholesterol, and 7α-hydroxycholesterol . The carbon-hydrogen bond at carbon 7 is particularly vulnerable .

- Enzymatic Conversion 7α-hydroxycholesterol can be enzymatically converted into 7-ketocholesterol in microsome preparations . The enzyme 11β-hydroxysteroid-dehydrogenase type I (11β–HSD1) is responsible for converting 7-ketocholesterol into 7β-hydroxycholesterol. Conversely, 11β–HSD2 can catalyze the conversion of 7β-hydroxycholesterol back to 7-ketocholesterol .

- Oxidation Catalyzed by β-Amyloid β-amyloid, a toxic peptide present in neurons affected by Alzheimer's disease, can bind oxysterols and catalyze their oxidation to 7β-hydroxycholesterol .

Biological Activities and Reactions

- Induction of Apoptosis this compound induces apoptosis in various cell types, including Caco-2 cells and head and neck squamous cell carcinoma cells [3, 9]. It can trigger cell death through different pathways, sometimes involving caspase activation .

- Oxidative Stress this compound enhances oxidative stress . It can lead to an overproduction of reactive oxygen species (ROS), contributing to decreased cell mobility and pathological cell injury [5, 7].

- Inflammation this compound is associated with inflammation . It can induce both cytokinic and non-cytokinic inflammation .

- Calcium Oscillation and ER Stress this compound can induce calcium oscillations and disrupt calcium homeostasis in cells . It can also cause disorganization of the endoplasmic reticulum (ER) and Golgi membranes, indicative of ER stress [2, 5].

Metabolic Pathways and Inactivation

- Esterification, Sulfation, and Conjugation Oxysterols such as this compound can be found in esterified, sulfated, and conjugated forms, as well as in free form . Sulfation via sulfotransferase 2B1b (SULT 2B1b) may regulate its activity .

- Conversion to 7-Ketocholesterol The enzyme 11β-hydroxysteroid-dehydrogenase type II (11β–HSD2) is responsible for the conversion of cortisol in cortisone and also for the conversion of 7β-OHC in 7-ketocholesterol .

Cytotoxic Effects

- Oxiapoptophagy 7-ketocholesterol induces Oxiapoptophagy (oxidative stress, autophagy, and apoptosis) [1, 7].

- Mitochondrial Pathway Treatment with 7β-hydroxycholesterol can involve the mitochondrial pathway, characterized by a loss of transmembrane mitochondrial potential, release of proteins into the cytosol, and activation of caspases .

Impact on Cell Signaling Pathways

- MAPK Activation this compound activates mitogen-activated protein kinases (MAPKs) such as ERK1 and ERK2 .

- Akt/PKB Pathway Inactivation Inactivation of the Akt/PKB pathway has been observed during treatment with 7β-hydroxycholesterol .

Comparison with 7β-Hydroxysitosterol

| Characteristic | 7β-Hydroxysitosterol (7β-OHsito) | 7β-Hydroxycholesterol (7β-OHchol) |

|---|---|---|

| Caspase-3 Activation | Enhanced | Not activated |

| Caspase-9 Activation | Enhanced | Delayed and small increase |

| DNA Fragmentation | Detected earlier | Delayed |

| Cell Cycle Alteration | Accumulation in S phase | No alteration |

| Apoptosis | Caspase-dependent | More complex, possibly caspase-independent |

7β-Hydroxysitosterol and 7β-hydroxycholesterol induce cell death in Caco-2 cells via different pathways, despite their structural similarities . 7β-Hydroxysitosterol induces an apoptotic process mediated by caspase-9 and -3 activation, whereas 7β-hydroxycholesterol does not activate caspase-3 and only shows a low activation of caspase-9 .

Applications De Recherche Scientifique

Biological Activities and Pathophysiological Implications

7β-OHC is known for its cytotoxic effects, which are primarily associated with oxidative stress and inflammation. Elevated levels of 7β-OHC have been linked to several pathological conditions, including:

- Cardiovascular Diseases : Increased concentrations of 7β-OHC in plasma have been correlated with atherosclerosis and other cardiovascular disorders. It contributes to endothelial dysfunction and promotes inflammatory responses within vascular tissues .

- Neurodegenerative Disorders : Research indicates that 7β-OHC may play a role in the pathogenesis of Alzheimer's disease (AD). It has been proposed as a potential biomarker for AD due to its involvement in neuroinflammation and neuronal apoptosis .

- Ocular Diseases : The compound is implicated in age-related macular degeneration (AMD), where it may contribute to retinal cell death through oxidative mechanisms .

- Inflammatory Bowel Disease : Studies suggest that 7β-OHC can exacerbate intestinal inflammation, highlighting its role in gastrointestinal disorders .

Therapeutic Strategies Involving 7beta-Hydroxycholesterol

Given its biological activities, 7β-OHC has been explored for various therapeutic applications:

- Targeted Nanotherapies : Innovative approaches involve using nanoparticles to deliver compounds that can counteract the cytotoxic effects of 7β-OHC. This strategy aims to mitigate oxidative stress and inflammation associated with elevated levels of this oxysterol .

- Bioremediation Approaches : Natural compounds, particularly those found in the Mediterranean diet, have shown promise in reducing the harmful effects of 7β-OHC. These include antioxidants that can neutralize oxidative damage .

- Drug Development : The understanding of 7β-OHC's signaling pathways has led to the exploration of pharmacological agents that can modulate its effects, potentially leading to new treatments for diseases where 7β-OHC plays a critical role .

Biomarker Development

Research has identified 7β-OHC as a potential biomarker for various diseases:

- Alzheimer's Disease : Its levels in plasma could serve as a peripheral biomarker for AD diagnosis and monitoring disease progression .

- Cardiovascular Health : Monitoring plasma concentrations of 7β-OHC may provide insights into cardiovascular risk and disease progression .

Case Studies and Research Findings

Several studies have documented the effects and implications of 7β-OHC:

Mécanisme D'action

7beta-Hydroxycholesterol exerts its effects through several molecular pathways:

Oxidative Stress: It generates reactive oxygen species (ROS), leading to oxidative stress and cell damage.

Apoptosis: It induces apoptosis via the mitochondrial pathway, involving caspase activation.

Inflammation: It can activate inflammatory pathways, such as the MEK/ERK1/2 pathway, leading to the secretion of cytokines like interleukin-8.

Comparaison Avec Des Composés Similaires

7-Ketocholesterol: Another oxysterol formed through the oxidation of cholesterol.

25-Hydroxycholesterol: An oxysterol that is non-cytotoxic to certain cell lines and has distinct biological effects compared to 7beta-Hydroxycholesterol.

7alpha-Hydroxycholesterol: A stereoisomer of this compound with different biological activities and effects on cellular processes.

Uniqueness: this compound is unique in its specific induction of apoptosis and oxidative stress, making it a valuable compound for studying these processes in various disease models .

Activité Biologique

7beta-Hydroxycholesterol (7β-OHchol) is an oxysterol, a derivative of cholesterol formed through enzymatic and non-enzymatic oxidation processes. It has garnered attention due to its significant biological activities, particularly in relation to cell death mechanisms, inflammation, and its potential role in various diseases, including cardiovascular diseases and cancer. This article reviews the biological activity of 7β-OHchol, summarizing key research findings, case studies, and implications for health.

Induction of Apoptosis

Research indicates that 7β-OHchol can induce apoptosis through various mechanisms. For instance, it has been shown to activate specific caspases involved in the apoptotic pathway. A study comparing the effects of 7β-OHchol and 7β-hydroxysitosterol (7β-OHsito) on human colon cancer cells (Caco-2) demonstrated that while both compounds inhibited cell growth, they did so via different pathways. Specifically, 7β-OHsito activated caspase-3 and -9 rapidly, leading to DNA fragmentation within 56 hours, whereas 7β-OHchol delayed these effects significantly, with caspase-9 activation occurring only after 72 hours .

Cytotoxic Effects

The cytotoxic properties of 7β-OHchol have been linked to oxidative stress and cellular dysfunction. It disrupts mitochondrial function and induces inflammation, contributing to cell death characterized as "oxiapoptophagy," a combination of oxidative stress-induced apoptosis and autophagy . This dual action suggests that 7β-OHchol plays a complex role in cellular health and disease.

Cardiovascular Health

Increased levels of oxysterols like 7β-OHchol are often observed in pathological conditions such as atherosclerosis. They can influence lipid metabolism by affecting cholesterol synthesis pathways. For example, studies have shown that 7β-OHchol inhibits cholesterol 7alpha-hydroxylase activity, an essential enzyme in bile acid synthesis, thus altering cholesterol homeostasis .

Cancer Research

Epidemiological studies suggest a correlation between elevated levels of plasma 7β-OHchol and increased lung cancer risk . Furthermore, its role in promoting apoptosis in cancer cells highlights its potential as a therapeutic target. The modulation of its levels through diet or pharmacological agents could provide a strategy for cancer prevention or treatment.

Case Study: Apoptosis Induction in Caco-2 Cells

A controlled experiment demonstrated that treatment with 30 μM of 7β-OHchol resulted in significant growth inhibition of Caco-2 cells after 32 hours. The delayed activation of apoptotic markers suggests a unique pathway that could be exploited for therapeutic interventions in colorectal cancer .

Case Study: Oxidative Stress in Cardiovascular Disease

In animal models studying atherosclerosis, elevated levels of 7β-OHchol were associated with increased oxidative stress markers. These findings underscore the compound's role in cardiovascular pathology and its potential as a biomarker for disease progression .

Research Findings Summary

| Study | Findings | Implications |

|---|---|---|

| Caco-2 Cells Study | Induced apoptosis with delayed caspase activation | Potential therapeutic target for colorectal cancer |

| Oxidative Stress Models | Increased levels correlated with cardiovascular disease | Biomarker for disease progression |

| Lung Cancer Epidemiology | Elevated plasma levels linked to lung cancer risk | Need for further investigation into dietary influences |

Propriétés

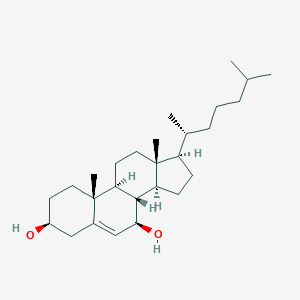

IUPAC Name |

(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXZMSRRJOYLLO-KGZHIOMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862207 | |

| Record name | Cholest-5-ene-3beta,7beta-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7beta-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

566-27-8 | |

| Record name | 7β-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxycholesterol, (7beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7beta-hydroxycholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cholest-5-ene-3beta,7beta-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYCHOLESTEROL, (7.BETA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9616291J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7beta-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 7beta-OHC induce cell death?

A1: 7beta-OHC induces apoptosis, a programmed cell death, in various cell types, including vascular endothelial and smooth muscle cells. [, ] This process involves the intrinsic apoptotic pathway, characterized by mitochondrial membrane potential loss, cytochrome c release, and caspase activation. [, ] Interestingly, 7beta-OHC induces necrosis, a less controlled form of cell death, in fibroblasts. []

Q2: Does 7beta-OHC interact with specific cellular targets?

A2: Research suggests that 7beta-OHC disrupts intracellular calcium (Ca2+) homeostasis in human aortic smooth muscle cells, leading to Ca2+ oscillations and depletion of thapsigargin-sensitive Ca2+ pools. [] Furthermore, it activates the mitogen-activated protein kinases (MAPKs) ERK1 and ERK2, which are involved in cell growth and survival. []

Q3: Does 7beta-OHC influence inflammatory responses in macrophages?

A3: Yes, 7beta-OHC has been shown to inhibit lipopolysaccharide (LPS)-induced binding of nuclear factor-kappaB (NF-κB) to DNA in macrophages. [] This inhibition leads to suppressed expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), suggesting that 7beta-OHC might dampen the inflammatory response in macrophages that have taken up oxidized LDL. []

Q4: Does 7beta-OHC play a role in atherosclerosis?

A4: While considered pro-atherogenic, the exact role of 7beta-OHC in atherosclerosis is complex. On one hand, it contributes to the cytotoxic effects of oxidized LDL on vascular cells, potentially promoting plaque formation. [, , ] On the other hand, it can suppress inflammatory responses in macrophages, which might have a protective effect within the atherosclerotic lesion. []

Q5: Does 7beta-OHC interact with enzymes involved in lipid metabolism?

A6: Yes, 7beta-OHC has been shown to inhibit lipoprotein lipase (LPL) expression in human monocyte-derived macrophages. [] LPL is involved in the hydrolysis of triglycerides in lipoproteins, and its inhibition could contribute to the accumulation of lipids within macrophages, promoting foam cell formation in atherosclerosis.

Q6: How is 7beta-OHC formed?

A7: 7beta-OHC is formed through the oxidation of cholesterol, either enzymatically or non-enzymatically. [, , ] Enzymatic oxidation involves enzymes like cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. [, ] Non-enzymatic oxidation can occur through free radical-mediated mechanisms, often associated with oxidative stress and lipid peroxidation. [, , , ]

Q7: What is the metabolic fate of 7beta-OHC?

A8: 7beta-OHC is rapidly metabolized in the liver, primarily by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which converts it back to 7-ketocholesterol. [] This conversion appears to be a crucial step in detoxifying 7beta-OHC and preventing its accumulation in the body. []

Q8: Are there species-specific differences in 7beta-OHC metabolism?

A9: Yes, research suggests species-specific differences in the metabolism of 7beta-OHC. For instance, hamster 11β-HSD1 shows a different substrate specificity compared to the rat and human enzymes, preferentially converting 7KC to 7alpha-hydroxycholesterol. [, ] These differences highlight the importance of considering species-specific variations when interpreting experimental results.

Q9: What are the dietary sources of 7beta-OHC?

A10: 7beta-OHC is found in cholesterol-rich foods, particularly those exposed to heat and oxidation during processing. [, , ] Significant amounts have been identified in cooked meat, processed foods, and even frozen shrimp. [, , ]

Q10: Does dietary 7beta-OHC pose health risks?

A11: While more research is needed, studies suggest a potential link between dietary oxysterols, including 7beta-OHC, and the development of atherosclerosis. [, , , ]

Q11: How is 7beta-OHC measured in biological samples?

A13: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV or chemiluminescence, are commonly employed to quantify 7beta-OHC in biological samples. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.